3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-
Description
3-Pyridinecarbonitrile, 5-[(1R,5S)-3,6-diazabicyclo[3.2.0]hept-6-yl-] is a nicotinonitrile derivative featuring a fused bicyclic amine system (3,6-diazabicyclo[3.2.0]heptane) at the 5-position of the pyridine ring. This compound is characterized by its stereospecific (1R,5S) configuration, which critically influences its biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs) . The bicyclo[3.2.0]heptane scaffold imparts conformational rigidity, enhancing receptor binding selectivity and metabolic stability .
Key structural attributes include:
- Pyridinecarbonitrile core: The nitrile group at the 3-position enhances hydrogen-bonding interactions with receptor residues.
- Diazabicyclo[3.2.0]heptane moiety: This bicyclic system is a pharmacophore for α7-nAChR agonism, with the (1R,5S) stereoisomer showing superior binding affinity compared to other configurations .
Properties
CAS No. |
370882-41-0 |
|---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1 |
InChI Key |
GPXAWLDGWSBLKM-MWLCHTKSSA-N |
SMILES |
C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |
Isomeric SMILES |
C1[C@@H]2CN([C@@H]2CN1)C3=CN=CC(=C3)C#N |
Canonical SMILES |
C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |
Appearance |
Solid powder |
Other CAS No. |
370882-41-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3,6-diazabicyclo(3.2.0)heptan-6-yl)nicotinonitrile A 366833 A-366833 A366833 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Strategies for Bicyclic Amine Formation
Patent WO2022003584A1 provides methodology for analogous diazabicyclo[3.2.1]octane systems, where cyclization occurs via nucleophilic substitution between protected diamines and bifunctional electrophiles. Adapting this to the [3.2.0] system would require a 7-membered transition state, achievable through:
- Mitsunobu Cyclization : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the bicyclic amine from a diol precursor
- Reductive Amination : Cyclization of a diketone with ammonium acetate under hydrogenation conditions
- Protecting Group-Mediated Ring Closure : As demonstrated in WO2014200786A1, where tert-butoxycarbonyl (Boc) protection enables selective amine reactivity during cyclization.
Critical parameters include solvent choice (e.g., dichloromethane for Mitsunobu; methanol/THF for reductive amination) and temperature control (0–40°C).
Pyridinecarbonitrile Coupling Methodologies
Buchwald-Hartwig Amination for C–N Bond Formation
The patent WO2022003584A1 details palladium-catalyzed coupling between pyrimidine amines and diazabicyclo systems using BrettPhos Pd G3 catalyst and cesium carbonate base. Adapting these conditions for 5-bromo-3-pyridinecarbonitrile:
Reaction Table 1 : Optimized Coupling Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | BrettPhos Pd G3 (2 mol%) | |
| Base | Cs₂CO₃ (2.5 equiv) | |
| Solvent | 1,4-Dioxane | |
| Temperature | 100°C (microwave, 30 min) | |
| Yield | 82% (analogous system) |
This method avoids regioselectivity issues associated with nucleophilic aromatic substitution, particularly given the electron-withdrawing cyano group at the 3-position.
Nucleophilic Aromatic Substitution (SNAr)
Alternative coupling via SNAr requires activation of the pyridine ring at the 5-position. Fluorine or nitro groups serve as superior leaving groups compared to bromine in this context. WO2022003584A1 demonstrates SNAr reactivity in methanol with triethylamine base at 0–25°C, though yields for cyano-substituted pyridines are typically lower (45–60%).
Purification and Characterization
Crystallization Optimization
Final purification employs solvent-antisolvent systems:
Spectroscopic Characterization
While direct data for the target compound isn’t provided, analogous systems in WO2022003584A1 show:
- ¹³C NMR (DMSO-d₆) : Cyano carbon at δ 163.9 ppm, pyridine C5 at δ 120.2 ppm
- Melting Point : 153–155°C (consistent with crystalline amine salts)
- HPLC Purity : >99% achieved via reversed-phase C18 column (0.1% TFA in H₂O/MeCN)
Scalability and Process Considerations
Solvent Selection for Industrial Production
Patent WO2014200786A1 emphasizes solvent sustainability:
Chemical Reactions Analysis
A-366833 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.
1.1 Anticancer Activity
Research indicates that derivatives of pyridinecarbonitriles exhibit anticancer properties by acting on specific molecular targets involved in cancer progression. For instance, compounds similar to 3-pyridinecarbonitrile have shown effectiveness against various cancer cell lines through mechanisms that involve the inhibition of key enzymes related to cell proliferation and survival .
Case Study:
A study focused on the synthesis of C-5 substituted heteroaryl-3-pyridinecarbonitriles demonstrated improved potency against protein kinase C theta (PKCθ), a target implicated in cancer signaling pathways. The modifications led to enhanced biological activity compared to traditional compounds .
1.2 Anti-inflammatory and Neurological Applications
The compound's structural features allow it to interact with biological systems effectively. It has been studied for its anti-inflammatory properties and potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems .
Data Table: Anticancer and Anti-inflammatory Activities
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| 3-Pyridinecarbonitrile Derivative | Anticancer | PKCθ | |
| 3-Pyridinecarbonitrile | Anti-inflammatory | Neurotransmitter Modulation |
Agricultural Chemistry
3-Pyridinecarbonitrile derivatives are being explored for their potential as agrochemicals, particularly as pesticides and herbicides.
2.1 Pesticidal Properties
The compound has shown promise in controlling pest populations through its neurotoxic effects on insects. Research indicates that certain derivatives can disrupt the nervous system of pests, leading to their mortality while minimizing harm to non-target species .
Case Study:
A recent investigation into the structure-activity relationship (SAR) of pyridinecarbonitriles revealed that specific modifications enhance their insecticidal efficacy without increasing toxicity to beneficial insects .
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy | Reference |
|---|---|---|---|
| 3-Pyridinecarbonitrile Derivative | Common Agricultural Pests | High |
Materials Science
In addition to biological applications, 3-pyridinecarbonitrile is being utilized in materials science for developing advanced materials with unique properties.
3.1 Luminescent Materials
Research has shown that certain derivatives can be used in the fabrication of luminescent materials due to their electronic properties . These materials have potential applications in sensors and optoelectronic devices.
Case Study:
A study reported the synthesis of luminescent polymers incorporating pyridinecarbonitrile structures, which exhibited enhanced photoluminescence properties suitable for biosensing applications .
Mechanism of Action
A-366833 acts as an agonist at neural nicotinic acetylcholine receptors, specifically selective for the alpha4beta2 subtype. This receptor subtype is involved in mediating the analgesic response. The compound binds to the agonist binding site, leading to the activation of the receptor and subsequent neural signaling that results in pain relief .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of diazabicyclo[3.2.0]heptane derivatives. Below is a detailed comparison with key analogs:
Structural Analogues
Key Findings
Stereochemical Impact :
- The (1R,5S) configuration in the target compound confers higher α7-nAChR selectivity compared to (1S,5S) or (1R,5R) isomers, as seen in A-859261 (Ki = 0.5 nM vs. 0.6 nM for its enantiomer) .
- Stereochemistry also affects metabolic stability; for example, the (1R,5S) isomer shows reduced hepatic clearance in preclinical models .
Substituent Effects :
- Methylation : Addition of a methyl group to the diazabicycloheptane nitrogen (e.g., A-859261) improves blood-brain barrier penetration, critical for CNS-targeted agents .
- Halogenation : Chlorine substitution (e.g., ABT-894) enhances binding affinity but may increase off-target interactions with σ₁ receptors .
Synthetic Accessibility :
- Palladium-mediated coupling (e.g., A-366833 synthesis) achieves higher yields (73% vs. 47% with traditional methods) .
- Suzuki-Miyaura cross-coupling is preferred for introducing aryl/heteroaryl groups (e.g., indole in A-859261) .
Pharmacological Profiles
- Target Compound: Demonstrates sub-nanomolar α7-nAChR binding in vitro but lacks in vivo PET imaging data, unlike A-859261, which shows rapid brain uptake in mice .
- ABT-894 : Exhibits cognitive enhancement in rodent models but requires dose optimization to mitigate peripheral cholinergic side effects .
- A-366833 : Retains analgesic efficacy without the cardiotoxicity (hERG inhibition) seen in earlier pyridine-based analgesics .
Biological Activity
3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Basic Information
- IUPAC Name : 5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]pyridine-3-carbonitrile
- Molecular Formula : C11H12N4
- Molecular Weight : 200.24 g/mol
- CAS Number : 370882-41-0
Structure
The compound features a bicyclic structure that is significant for its biological activity. The presence of the pyridine ring and the carbonitrile functional group contributes to its pharmacological properties.
Research indicates that compounds similar to 3-Pyridinecarbonitrile may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The bicyclic structure allows for specific interactions that can modulate biological responses.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyridine derivatives. For instance:
- A study reported that pyridine-based compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Another research highlighted the effectiveness of similar compounds in inhibiting fungal growth.
Anticancer Properties
Recent investigations have shown that 3-Pyridinecarbonitrile can induce apoptosis in cancer cells:
- Case Study : A study demonstrated that treatment with this compound led to reduced viability in various cancer cell lines, suggesting potential as an anticancer agent.
- The mechanism proposed involves the activation of apoptotic pathways and inhibition of cell proliferation.
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects attributed to compounds with similar structures:
- Animal studies indicated that these compounds could reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of neuroinflammation |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|
| 3-Pyridinecarbonitrile | Moderate | High | Moderate |
| Compound A (similar structure) | High | Moderate | Low |
| Compound B (different structure) | Low | High | High |
Q & A
Q. What are the established synthetic routes for 3-pyridinecarbonitrile derivatives, and how can reaction conditions be optimized for higher yields?
The synthesis of pyridinecarbonitrile derivatives often involves cyclization, condensation, or halogen exchange reactions. For example, 5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile is synthesized via a halogen exchange reaction using anhydrous KF in sulfolane at elevated temperatures, yielding 68% . Cyclization reactions using 2-amino-1H-pyrrole and carbonitriles in acetic acid are also common, achieving moderate yields . Optimization strategies include:
- Catalyst selection : Sodium acetate in acetic anhydride improves cyclization efficiency .
- Solvent effects : Sulfolane enhances fluorination reactions due to its high polarity and thermal stability .
- Temperature control : Reflux conditions (e.g., 2–12 hours) balance reaction completeness and side-product formation .
Q. Which spectroscopic techniques are critical for confirming the structure of 3-pyridinecarbonitrile derivatives?
Key techniques include:
- NMR spectroscopy : - and -NMR identify substituent patterns (e.g., aromatic protons at δ 7.29–8.01 in DMSO-d) and nitrile groups (δ 116–117 ppm) .
- IR spectroscopy : CN stretches appear at ~2219 cm, while carbonyl groups (e.g., C=O) show peaks near 1719 cm .
- Mass spectrometry : High-resolution MS confirms molecular formulas (e.g., m/z 386 for CHNOS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 3-pyridinecarbonitrile derivatives across studies?
Discrepancies in biological data (e.g., antitumor vs. antiviral activity) may arise from:
- Structural variations : Minor substituent changes (e.g., trifluoromethyl vs. chloro groups) alter target binding .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or in vitro/in vivo models impact results .
- Dosage and purity : Impurities from incomplete synthesis (e.g., <95% purity) may skew activity profiles .
Methodological recommendations : - Conduct side-by-side assays under standardized conditions.
- Use high-purity compounds (≥98% HPLC) and validate via orthogonal analytical methods .
Q. What strategies are effective for designing 3-pyridinecarbonitrile derivatives with enhanced blood-brain barrier (BBB) penetration for neuroprotective applications?
Key approaches include:
- Lipophilicity optimization : Introduce trifluoromethyl or methyl groups to increase logP (target range: 2–5) .
- Molecular weight control : Limit derivatives to <500 Da (e.g., CHNO, MW 318) to improve BBB permeability .
- Computational modeling : Use molecular docking to predict interactions with efflux transporters (e.g., P-gp) .
Q. How can multi-component reactions (MCRs) be leveraged to synthesize complex 3-pyridinecarbonitrile-based heterocycles?
MCRs enable efficient synthesis of fused pyridine systems:
- Example : A one-pot reaction of thiouracil derivatives, anthranilic acid, and sodium ethoxide yields 6,11-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (57% yield) .
- Key parameters :
- Catalysts : NaCl in aqueous medium accelerates MCRs while reducing side reactions .
- Temperature : Prolonged reflux (12 hours) ensures complete cyclization .
Data Contradiction Analysis
Q. Why do certain 3-pyridinecarbonitrile derivatives exhibit variable cytotoxicity across cancer cell lines?
Variability may stem from:
- Mechanistic differences : Derivatives targeting topoisomerase I (e.g., pyridopyrimidines) show cell line-specific efficacy .
- Resistance mechanisms : Overexpression of ABC transporters in resistant lines reduces intracellular drug accumulation .
Resolution : Perform transcriptomic profiling of sensitive vs. resistant cells to identify resistance markers (e.g., ABCB1 expression) .
Methodological Challenges
Q. What are the limitations of current synthetic methods for introducing bicyclic systems (e.g., 3,6-diazabicyclo[3.2.0]heptane) into 3-pyridinecarbonitrile scaffolds?
Challenges include:
- Steric hindrance : Bulky bicyclic groups (e.g., 3,6-diazabicyclo[3.2.0]heptane) reduce reaction yields (<50%) due to poor intermediate stability .
- Regioselectivity : Competing reaction pathways lead to positional isomerism (e.g., 5- vs. 6-substituted products) .
Solutions : - Use directing groups (e.g., amino or hydroxyl) to control substitution patterns .
- Employ flow chemistry to enhance heat/mass transfer in sterically hindered reactions .
Structural-Activity Relationship (SAR) Studies
Q. How do electron-withdrawing groups (EWGs) on the pyridine ring influence the biological activity of 3-pyridinecarbonitrile derivatives?
- Cytotoxicity enhancement : EWGs (e.g., CN, CF) increase electrophilicity, promoting covalent binding to cysteine residues in target proteins .
- Metabolic stability : CF groups reduce oxidative metabolism, prolonging half-life in vivo .
SAR data :
| Substituent | IC (nM, HeLa) | Metabolic Half-life (h) |
|---|---|---|
| CN | 120 ± 15 | 2.1 ± 0.3 |
| CF | 85 ± 10 | 5.8 ± 0.7 |
| Cl | 200 ± 25 | 1.5 ± 0.2 |
| Data adapted from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
